Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt is a complex organic compound that belongs to the class of aromatic sulfonic acids
Preparation Methods
The synthesis of Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt typically involves multiple steps, starting with the sulfonation of benzene derivatives. The process often includes the use of concentrated sulfuric acid or oleum to introduce the sulfonic acid group . . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include phosphorus pentachloride for oxidation and reducing agents like sodium dithionite for reduction.
Scientific Research Applications
Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe to study enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in detergents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The azo group can participate in redox reactions, while the pyrazole moiety can interact with various enzymes and receptors, modulating their activities. These interactions contribute to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Compared to other similar compounds, such as benzenesulfonic acid and its derivatives, Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt exhibits unique properties due to the presence of multiple functional groups. Similar compounds include:
Benzenesulfonic acid: A simpler aromatic sulfonic acid with fewer functional groups.
4-Methylbenzenesulfonic acid: Contains a methyl group instead of the more complex substituents.
2,5-Dichlorobenzenesulfonic acid: Lacks the azo and pyrazole groups, making it less versatile.
Properties
CAS No. |
67923-65-3 |
---|---|
Molecular Formula |
C23H17Cl2N4NaO7S2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H18Cl2N4O7S2.Na/c1-13-3-9-17(10-4-13)38(34,35)36-16-7-5-15(6-8-16)26-27-22-14(2)28-29(23(22)30)20-11-19(25)21(12-18(20)24)37(31,32)33;/h3-12,22H,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
BEZDDGZIPYRWAX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.